molecular formula C18H24N2O3 B5062299 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5062299
M. Wt: 316.4 g/mol
InChI Key: BJEBFEXKLPQSGM-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains an oxazole ring, a phenoxy group, and an acetamide moiety, making it a versatile molecule for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(methyl)phenoxy]acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(ethyl)phenoxy]acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(butyl)phenoxy]acetamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)13-6-8-14(9-7-13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEBFEXKLPQSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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